molecular formula C24H44O21 B1588601 Maltotetraitol CAS No. 66767-99-5

Maltotetraitol

Cat. No. B1588601
CAS RN: 66767-99-5
M. Wt: 668.6 g/mol
InChI Key: LUAHEUHBAZYUOI-KVXMBEGHSA-N
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Description

Maltotetraitol (also known as maltotriose) is a disaccharide consisting of four glucose molecules linked by glycosidic bonds. It is found in many plant-based foods, and is an important source of energy for humans and other organisms. Maltotetraitol is also used in a variety of biotechnological applications, such as the production of biofuels, food additives, and pharmaceuticals. In

Scientific Research Applications

Binding Mechanisms in Proteins

  • Scientific Field: Biochemistry and Molecular Biology .
  • Application Summary: Maltotetraitol has shown distinct binding behaviors when studied in relation to the maltose-binding protein (MBP) of Escherichia coli. It binds to MBP in a manner that does not induce the global conformational change typically observed with other ligands like maltose .
  • Methods of Application: The study of this application involves X-ray diffraction methods to determine the structure of the protein-ligand complex .
  • Results or Outcomes: This behavior is critical in understanding the physiological inactivity of certain ligand-MBP complexes, as it prevents proper interaction with the inner membrane-associated transporter complex.

Impact on Digestive Enzymes

  • Scientific Field: Nutrition and Digestive Health .
  • Application Summary: Maltotetraitol has been studied for its interaction with human digestive enzymes. It exhibits competitive inhibition of alpha-amylase, suggesting a potential role in modifying digestive processes.
  • Methods of Application: The study of this application involves biochemical assays to assess the interaction of Maltotetraitol with digestive enzymes .
  • Results or Outcomes: Notably, maltitol, maltotriitol, and maltotetraitol were not hydrolyzed by these enzymes, indicating a reduced or absent capacity for hydrolysis compared to their non-reduced counterparts.

Structural Studies of Protein-Ligand Complexes

  • Scientific Field: Structural Biology .
  • Application Summary: Maltotetraitol has been crucial in the study of protein-ligand interactions, particularly in the maltodextrin/maltose-binding protein. Its binding in the ‘open’ and ‘closed’ forms of the protein has provided insights into the versatility and flexibility of protein structures and ligand adaptation.
  • Methods of Application: The study of this application involves high-resolution structural determination techniques, such as X-ray crystallography .
  • Results or Outcomes: The reduced sugars in these studies, including maltotetraitol, have highlighted distinct modes of ligand binding and their functional implications.

Thermal Stability of Pullulanase

  • Scientific Field: Biochemistry and Enzymology .
  • Application Summary: Maltotetraitol has been used in a study to investigate the effects of reduced malto-oligosaccharides on the thermal stability of pullulanase from Bacillus acidopullulyticus .
  • Methods of Application: The study of this application involves biochemical assays to assess the interaction of Maltotetraitol with pullulanase .
  • Results or Outcomes: The study found that maltotetraitol and other reduced malto-oligosaccharides can affect the thermal stability of pullulanase .

Sugar Alcohol Studies

  • Scientific Field: Food Science and Nutrition .
  • Application Summary: Maltotetraitol, as a sugar alcohol, is part of the current developments in the chemistry, nutrition, and medical and health concerns of sugar alcohols .
  • Methods of Application: The study of this application involves chemical analysis and nutritional studies .
  • Results or Outcomes: Sugar alcohols are widely used as thickeners and sweeteners in the food industry . They are commonly used in place of sucrose, usually in combination with high-intensity artificial sweeteners, to offset their low sweetness .

Cancer Detection

  • Scientific Field: Medical Imaging and Oncology .
  • Application Summary: Maltotetraitol, as a sugar alcohol, has been used in an MRI contrast method for the detection of cancer . This method exploits the chemical exchange saturation transfer (CEST) property of the labile hydroxyl group protons on maltitol .
  • Methods of Application: The study of this application involves the use of MRI imaging techniques .
  • Results or Outcomes: In glioma carrying rats, administration of maltitol resulted in the elevation of CEST contrast in the tumor region only owing to permeable BBB .

Food Industry

  • Scientific Field: Food Science and Nutrition .
  • Application Summary: Maltotetraitol, being a sugar alcohol, is part of the current developments in the chemistry, nutrition, and medical and health concerns of sugar alcohols . It is widely used as a sweetener in the food industry .
  • Methods of Application: The study of this application involves chemical analysis and nutritional studies .
  • Results or Outcomes: Sugar alcohols are commonly used in place of sucrose, usually in combination with high-intensity artificial sweeteners, to offset their low sweetness .

properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHEUHBAZYUOI-KVXMBEGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maltotetraitol

CAS RN

66767-99-5
Record name Maltotetraitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066767995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MALTOTETRAITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KU59R2R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
121
Citations
S Kitahata, H Murakami, S Okada - Agricultural and biological …, 1989 - Taylor & Francis
… The enzyme acted on maltotetraitol, maltopentaitol, and … action on maltotetraitol, maltopentaitol, or maltosylsucrose. … at all glycosidic linkages but maltotetraitol, maltopentaitol, and …
Number of citations: 25 www.tandfonline.com
S Zulfiqar - 1973 - search.proquest.com
… little glucose is also formed, while maltotetraitol is split into maltose, maltitol … maltotetraitol only at optimum pH. The rates for maltotetraose were about ten times greater than maltotetraitol …
Number of citations: 2 search.proquest.com
JA Hall, TE Thorgeirsson, J Liu, YK Shin… - Journal of Biological …, 1997 - ASBMB
… Little closure occurred upon the binding of maltotetraitol or β-cyclodextrin. Previous study by … In contrast, maltotetraitol and β-cyclodextrin bound to MBP via a different mode (B mode or “…
Number of citations: 99 www.jbc.org
X Duan, FA Quiocho - Biochemistry, 2002 - ACS Publications
… closed structure of MBP that had been cocrystallized with maltotetraitol ( 9) and the open structure also with a cocrystallized maltotetraitol reported here. Moreover, for comparison with a …
Number of citations: 96 pubs.acs.org
TK Kim, DC Park, YH Lee - Journal of Microbiology and …, 1997 - koreascience.kr
… structures of above transglucosylated products were analyzed by nuclear magnetic resonance spectroscopy, and two products were identified to be maltotritol and maltotetraitol, in …
Number of citations: 19 koreascience.kr
X Duan, JA Hall, H Nikaido, FA Quiocho - Journal of molecular biology, 2001 - Elsevier
… For the present investigations (see Materials and Methods, Table 1), we first crystallized the complexes with maltotriitol and maltotetraitol in the C2 space group by using PEG 6000, …
Number of citations: 129 www.sciencedirect.com
V Kovacev-Nikolic, P Bubenik, D Nikolić… - Statistical applications in …, 2016 - degruyter.com
Persistent homology captures the evolution of topological features of a model as a parameter changes. The most commonly used summary statistics of persistent homology are the …
Number of citations: 127 www.degruyter.com
KA Morrison, BK Bendiak… - Journal of The American …, 2018 - ACS Publications
… 2 and 4) indicate that these dimers do contain maltotetraitol. The final … maltotetraitol homodimer than that of the d-isomaltotetraitol homodimer, thereby indicating that the maltotetraitol …
Number of citations: 10 pubs.acs.org
C Corradini, G Canali, R Galanti… - Journal of liquid …, 2001 - Taylor & Francis
… maltotetraitol eluted as a very broad peak at a retention time higher than 50 min and was not detected. To elute maltotritol and maltotetraitol from … Nevertheless, in all cases maltotetraitol, …
Number of citations: 9 www.tandfonline.com
S ZULFIQAR, MR KHAN - Journal of Natural Sciences and Mathematics, 1982 - SA Ahmad
Number of citations: 0

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